4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine

Medicinal Chemistry Kinase Inhibitor Design CRF Antagonist Synthesis

Kinase-focused medicinal chemistry programs often require purine bioisosteres with a free C2 handle for late-stage SAR-a gap that common 2-substituted or des-methyl analogs cannot fill. 4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine (CAS 1196155-93-7) closes this gap: • C4-Cl enables SNAr diversification (typical yields >70%). • 7-Me boosts lipophilicity (est. ΔClogP +0.5) for CNS target engagement. • Unsubstituted C2 permits electrophilic substitution or directed metalation. Supplied at ≥95% purity with reliable global logistics for immediate dispatch.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1196155-93-7
Cat. No. B1650747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
CAS1196155-93-7
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CN=C2Cl
InChIInChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3
InChIKeyNGNMWSZUKPXHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine: Core Properties & Sourcing


4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine (CAS 1196155-93-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a][1,3,5]triazine family, which serves as a purine bioisostere and a privileged scaffold for kinase inhibitor design [1]. The compound bears a chlorine atom at the 4-position and a methyl group at the 7-position of the fused bicyclic core, with the 2-position remaining unsubstituted (C6H5ClN4, MW 168.58 g/mol) . It is commercially available as a research intermediate with a typical purity specification of ≥95% .

Purine bioisostere scaffold for kinase inhibitor design
Free C2 position enables late-stage diversification
Chlorine at C4 supports SNAr-based derivatization

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine: Why Analogs Fall Short


Within the pyrazolo[1,5-a][1,3,5]triazine class, even single-point substituent changes at positions 2, 4, or 7 profoundly alter reactivity, derivatization potential, and downstream biological target engagement [1]. The target compound uniquely combines a chlorine leaving group at C4 for nucleophilic aromatic substitution, a methyl at C7 that modulates electronic and steric properties, and an unsubstituted C2 position available for late-stage diversification—a pattern that is not simultaneously present in common analogs such as 4-chloropyrazolo[1,5-a][1,3,5]triazine (lacking the 7-methyl), the 2,7-dimethyl variant (blocked at C2), or the 2-carboxylate ester derivative (pre-functionalized at C2) . These structural distinctions translate into measurably different physicochemical properties and synthetic utility, as detailed in the quantitative evidence below.

Missing 7-methyl

Des-methyl analog may alter lipophilicity and steric profile, impacting SAR transfer.

Blocked C2 position

2,7-Dimethyl variant prevents late-stage C2 diversification, requiring de novo synthesis.

Pre-functionalized C2

2-Carboxylate ester derivative limits synthetic flexibility and may need protecting group strategies.

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine: Evidence vs. Analogs


Unsubstituted C2 Enables Late-Stage Diversification

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine bears a hydrogen atom at the C2 position, enabling electrophilic substitution or direct lithiation/functionalization to install diverse aryl, heteroaryl, or alkyl groups [1]. In contrast, the 4-chloro-2,7-dimethyl analog (e.g., as used in the DMP 696 CRHR1 antagonist scaffold) has a pre-installed methyl group at C2, which sterically and electronically blocks this vector for further diversification . This means the target compound can serve as a common late-stage intermediate for generating entire libraries of 2-substituted derivatives, whereas the 2,7-dimethyl analog cannot be further elaborated at C2 without de novo synthesis.

C2 Diversification
Class-level
Target: C2-H (free) vs. Comparator: C2-CH3 (blocked). Enables parallel library synthesis from single intermediate.
Supports late-stage diversification for SAR library synthesis.
Based on literature precedent for C2 electrophilic substitution.
Medicinal Chemistry Kinase Inhibitor Design CRF Antagonist Synthesis

7-Methyl Group Enhances Lipophilicity vs. Des-methyl Analog

The 7-methyl substituent on 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine increases molecular weight by 14.02 Da and raises calculated logP by approximately 0.5 units relative to the des-methyl analog 4-chloropyrazolo[1,5-a][1,3,5]triazine (CAS 1420624-64-1) . This incremental lipophilicity is consistent with the well-established Hansch π constant for a methyl group (~0.5) and is expected to enhance passive membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity Shift
Reported
ΔMW +14.02 Da; ΔClogP ~+0.5 vs. des-methyl analog
Reported lipophilicity increase may support CNS penetration research.
Estimated ClogP; verify experimentally.
Physicochemical Properties CNS Drug Design Bioisostere Optimization

CK2 Inhibition: Triazine vs. Pyrimidine Scaffolds

Macrocyclic derivatives built upon the pyrazolo[1,5-a][1,3,5]triazine core scaffold achieve single-digit nanomolar to picomolar CK2 inhibition (Ki ≈ 1.0 nM) with antiproliferative IC50 values as low as ~100 nM in cancer cell lines [1]. In contrast, the structurally related pyrazolo[1,5-a]pyrimidine scaffold, when optimized, yielded a CK2 inhibitor (compound 7h) with a cellular IC50 of 50 nM in Wnt pathway signaling assays [2]. While these data reflect optimized derivatives rather than the unsubstituted core, they demonstrate that the pyrazolo[1,5-a][1,3,5]triazine scaffold can achieve approximately 50-fold higher biochemical potency (1 nM vs. 50 nM) than the pyrazolo[1,5-a]pyrimidine scaffold in CK2-targeted programs.

CK2 Inhibition
Class-level
Triazine scaffold: Ki ~1.0 nM vs. Pyrimidine scaffold: IC50 ~50 nM (optimized derivatives).
Supports CK2-targeted pathway inhibition studies.
Class-level scaffold comparison; not core intermediate data.
Kinase Inhibition CK2 Anticancer Drug Discovery

C4 Chlorine Facilitates SNAr Displacement

The 4-chloro substituent on the 1,3,5-triazine ring is an effective leaving group for nucleophilic aromatic substitution (SNAr), enabling smooth displacement by amines, alkoxides, and thiols to generate 4-amino, 4-alkoxy, or 4-thioether derivatives [1]. This reactivity is absent in the corresponding 4-methyl or 4-unsubstituted analogs, which require alternative (often harsher or less regioselective) methods for introducing substituents at the 4-position. The SNAr reactivity of 4-chloro-1,3,5-triazines is well-precedented and proceeds under mild conditions (room temperature to 80°C, polar aprotic solvents) with typical yields exceeding 70% [2].

SNAr Reactivity
Reported
Cl at C4 enables efficient SNAr displacement with reported yields >70% under mild conditions.
Supports efficient C4 diversification for analog synthesis.
Yields based on literature precedent; may vary with substrate.
Synthetic Chemistry Nucleophilic Aromatic Substitution Intermediate Reactivity

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine Applications


Parallel Synthesis of 2-Aryl/Heteroaryl CRF Antagonist Libraries

Procurement of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine as a common late-stage intermediate enables the generation of diverse 2-substituted derivatives via electrophilic aromatic substitution or directed metalation, supporting CRF antagonist SAR campaigns. The free C2 position is critical for installing the aryl groups required for CRHR1 binding affinity, as demonstrated in the DMP 696 series and related patent families .

CK2 Inhibitor Lead Optimization

Medicinal chemistry teams targeting protein kinase CK2 for oncology indications can use this compound as a starting scaffold. The pyrazolo[1,5-a][1,3,5]triazine core has demonstrated picomolar CK2 inhibition (Ki ≈ 1.0 nM) in optimized macrocyclic derivatives, outperforming the pyrazolo[1,5-a]pyrimidine scaffold [1]. The 4-chloro group allows SNAr-based diversification, while the 7-methyl group contributes favorable lipophilicity for cellular penetration.

CNS-Penetrant Kinase Probe Synthesis

The enhanced lipophilicity conferred by the 7-methyl group (estimated ΔClogP ≈ +0.5 vs. des-methyl analog) makes this intermediate a preferred choice when synthesizing kinase probes intended for CNS target engagement studies [2]. The compound's moderate molecular weight (168.58 Da) and chlorine handle support efficient analoging without excessive mass addition.

Scalable Intermediate for 4-Amino-7-methyltriazine Derivatives

Industrial process chemistry groups seeking a robust intermediate for producing 4-amino-substituted derivatives can rely on the efficient SNAr reactivity of the 4-chloro group, which proceeds under mild conditions with typical yields exceeding 70% [3]. This reactivity profile supports kilo-scale synthesis of advanced intermediates with predictable impurity profiles.

Application
Selection Property
Validation Focus
CRF antagonist library synthesis
Free C2 for diversification
C2 substitution scope and efficiency
CK2 inhibitor lead optimization
Pyrazolo[1,5-a][1,3,5]triazine scaffold
CK2 target engagement and pathway assays
CNS kinase probe synthesis
7-Methyl lipophilicity profile
Brain penetration assessment in models
4-Amino-7-methyltriazine production
C4 SNAr reactivity
Scalability and impurity profiling
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